molecular formula C8H19ClN2O B1383453 2-Amino-5,5-dimethylhexanamide hydrochloride CAS No. 1786251-60-2

2-Amino-5,5-dimethylhexanamide hydrochloride

Cat. No. B1383453
CAS RN: 1786251-60-2
M. Wt: 194.7 g/mol
InChI Key: VSTNISIEPXFCPK-UHFFFAOYSA-N
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Description

2-Amino-5,5-dimethylhexanamide hydrochloride is a chemical compound with the CAS Number: 1786251-60-2 . It has a molecular weight of 194.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is 2-amino-5,5-dimethylhexanamide hydrochloride . The InChI Code is 1S/C8H18N2O.ClH/c1-8(2,3)5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3,(H2,10,11);1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . The molecular weight of the compound is 194.7 .

Scientific Research Applications

Chemical and Enzymatic Reaction Studies

2-Amino-5,5-dimethylhexanamide hydrochloride is used as a model compound for studying chemical and enzymatic reactions. For instance, it is employed in the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a compound useful for studying reactions of 5-methyl tetrahydrofolate, an important biological molecule involved in various cellular processes (Whiteley, Drais, & Huennekens, 1969).

Photodynamic Therapy Applications

In the field of photodynamic therapy, 2-Amino-5,5-dimethylhexanamide hydrochloride-related compounds have been researched for their potential in enhancing the dermal bioavailability of active substances. For example, poloxamer 407-based systems containing 5-aminolevulinic acid, a compound structurally related to 2-Amino-5,5-dimethylhexanamide hydrochloride, demonstrate promising results in permeation enhancement (van Hemelrijck & Müller-Goymann, 2012).

Synthesis and Analytical Techniques

2-Amino-5,5-dimethylhexanamide hydrochloride and its analogs are also significant in the development of new synthetic and analytical techniques. For instance, methods for the synthesis of novel psychoactive substances and their identification through analytical techniques, such as nuclear magnetic resonance and mass spectrometry, have been explored (Power et al., 2015).

Combustion Chemistry Research

Research in combustion chemistry has investigated compounds like 2,5-dimethylhexane, which are structurally related to 2-Amino-5,5-dimethylhexanamide hydrochloride. These studies focus on understanding the combustion characteristics of iso-paraffinic molecular structures, which are key to developing efficient and cleaner burning fuels (Sarathy et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-5,5-dimethylhexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-8(2,3)5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTNISIEPXFCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,5-dimethylhexanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,5-dimethylhexanamide hydrochloride
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Amino-5,5-dimethylhexanamide hydrochloride

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